D-K6L9

Protease resistance Serum stability Enantiomeric peptides

Researchers face rapid degradation of L-peptides in serum and wound exudates (<1h half-life), leading to high dosing frequency and increased API consumption. D-K6L9 solves this with a D-enantiomer design. - >90% activity retained for >24h in serum (vs. 1h for L-K6L9). - MIC 2-4 µg/mL against MRSA; HC50 >400 µg/mL (low hemolysis). - Reduces API loading by >10-fold per dose in topical/inhaled formulations. - Enables once-daily IV/SC dosing in systemic infection models.

Molecular Formula C90H174N22O15
Molecular Weight 1804.5 g/mol
Cat. No. B12370006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-K6L9
Molecular FormulaC90H174N22O15
Molecular Weight1804.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64+,65+,66-,67+,68-,69-,70+,71-,72-,73+,74-,75-/m0/s1
InChIKeyMGRVUOHLBGAMAI-SUKDZJCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-K6L9 Overview & Enantiomeric Distinction


D-K6L9 is a synthetic, all D‑enantiomer antimicrobial peptide composed of six lysine and nine leucine residues, characterized by a net positive charge and amphipathic α‑helical structure in membrane‑mimetic environments [1]. Unlike conventional L‑peptides, the D‑configuration confers resistance to proteolytic degradation while preserving membrane‑disruptive activity. This compound is primarily investigated as a next‑generation antimicrobial candidate against multidrug‑resistant bacteria, where enzymatic stability and selectivity are critical procurement criteria [2].

D‑enantiomer antimicrobial peptide probe
Protease‑resistant membrane disruption studies
Multidrug‑resistant bacteria research

D-K6L9 Substitution Limitations


Generic substitution of D‑K6L9 with its L‑enantiomer (L‑K6L9) or other cationic amphipathic peptides fails because the D‑configuration fundamentally alters pharmacokinetic and stability profiles without compromising antimicrobial potency [1]. In serum or protease‑rich environments, L‑peptides are rapidly degraded (half‑life < 1 hour), whereas D‑K6L9 retains >90% activity for over 24 hours, a difference that directly impacts in vivo efficacy and dosing frequency. Quantitative evidence below demonstrates that this stability advantage translates into lower procurement costs per effective dose and enables use in systemic applications where L‑forms are ineffective [2].

L‑enantiomer Rapid serum degradation may limit systemic model utility; stability profile does not transfer.
Class‑level peptides General cationic amphipathic peptides may lack enantiomeric stability context.
Hemolysis profile Enantiomer‑dependent hemolytic activity may differ, affecting cell‑based assay interpretation.

D-K6L9 vs. L-K6L9: Quantitative Evidence


Serum Protease Stability

D‑K6L9 exhibits a half‑life (t₁/₂) of >24 hours in 50% human serum at 37°C, compared to 1 hour for L‑K6L9 under identical conditions, representing a >24‑fold improvement in proteolytic stability [1]. This was measured by RP‑HPLC quantification of intact peptide remaining after incubation.

Serum Protease Stability
Head‑to‑head
D‑K6L9 >24 h vs L‑K6L9 1 h
Supports systemic model stability context
50% human serum, 37°C; RP‑HPLC monitoring
Protease resistance Serum stability Enantiomeric peptides

Anti-MRSA Activity Retention

Against methicillin‑resistant Staphylococcus aureus (MRSA) strain ATCC 43300, D‑K6L9 shows minimum inhibitory concentration (MIC) of 2‑4 µg/mL, while L‑K6L9 exhibits MIC of 2‑8 µg/mL (range from three independent replicates) [1]. The D‑enantiomer’s MIC is within the same range as the L‑form, demonstrating that enantiomeric inversion does not compromise antimicrobial potency. The geometric mean MIC for D‑K6L9 (3.2 µg/mL) is lower than for L‑K6L9 (4.5 µg/mL), though not statistically different.

Anti‑MRSA MIC
Head‑to‑head
2–4 µg/mL
Preserved antimicrobial activity context
L‑K6L9 2–8 µg/mL; CLSI broth microdilution
MRSA Minimum inhibitory concentration Antimicrobial resistance

Reduced Hemolytic Toxicity

D‑K6L9 exhibits an HC50 (concentration causing 50% hemolysis of human red blood cells) of >400 µg/mL, whereas L‑K6L9 shows HC50 of 8 µg/mL under the same assay [1]. This results in a >50‑fold reduction in hemolytic activity for the D‑enantiomer. The therapeutic selectivity index (HC50/MIC against MRSA) for D‑K6L9 is >100 (400/4), compared to 1.8 (8/4.5) for L‑K6L9.

Hemolytic Activity
Head‑to‑head
HC₅₀ >400 µg/mL vs 8 µg/mL
Supports selectivity index assessment
Human RBCs, 1 h incubation, 540 nm readout
Hemolysis Selectivity index Toxicity profile

D-K6L9 Application Scenarios


Systemic MRSA Infection Treatment

D‑K6L9’s serum half‑life >24 h [1] and HC50 >400 µg/mL [2] make it suitable for once‑daily intravenous or subcutaneous dosing in murine or porcine models of MRSA bacteremia. Unlike L‑K6L9, which degrades within 1 hour and causes hemolysis at 8 µg/mL, D‑K6L9 maintains therapeutic concentrations (≥4 µg/mL) for over 24 h without erythrocyte damage. This enables efficacy studies that require sustained peptide exposure, reducing the number of administrations and total peptide consumed per animal.

Protease-Stable Antimicrobial Screening

When screening peptide libraries for systemic antimicrobial candidates, D‑K6L9 serves as a positive control for stability‑enhanced design [1]. Its preserved MIC (2‑4 µg/mL against MRSA) versus L‑K6L9 demonstrates that D‑enantiomerization retains antimicrobial function while improving stability and selectivity [2]. Research groups can use D‑K6L9 as a benchmark to validate their own D‑peptide candidates, ensuring that proteolytic resistance does not come at the cost of reduced activity or increased toxicity.

Topical & Inhaled Formulation Development

For topical wound gels or inhaled powder formulations targeting Pseudomonas aeruginosa or S. aureus, D‑K6L9 outperforms L‑K6L9 due to its resistance to proteases present in exudates or lung surfactant [1]. Quantitative stability data (>24 h in serum vs. 1 h for L‑K6L9) predict similar advantages in sputum or wound fluid. Procurement for formulation R&D should prioritize D‑K6L9 to avoid rapid peptide loss, reducing the required active pharmaceutical ingredient (API) loading by >10‑fold per dose, directly lowering material costs.

Application
Selection Property
Validation Focus
Systemic MRSA infection model studies
D‑enantiomer serum stability profile
Sustained exposure in systemic model
Protease‑stable antimicrobial screening
Enantiomer stability‑activity retention
Benchmark for D‑peptide candidate validation
Topical / inhaled formulation research
Resistance to exudate/lung surfactant proteases
Peptide stability in complex biological fluids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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